molecular formula C20H20N2O4 B12199134 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(pyridin-3-ylmethyl)propanamide

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(pyridin-3-ylmethyl)propanamide

Cat. No.: B12199134
M. Wt: 352.4 g/mol
InChI Key: HJJYJUJWCFDZQK-UHFFFAOYSA-N
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Description

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(pyridin-3-ylmethyl)propanamide is a synthetic organic compound that belongs to the class of chromenone derivatives. Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound is characterized by the presence of a chromenone core, a methoxy group, and a pyridinylmethyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(pyridin-3-ylmethyl)propanamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Chromenone Core: This can be achieved through the condensation of appropriate phenolic and ketone precursors under acidic or basic conditions.

    Introduction of the Methoxy Group: Methoxylation can be performed using methylating agents such as dimethyl sulfate or methyl iodide.

    Attachment of the Pyridinylmethyl Group: This step may involve nucleophilic substitution reactions using pyridine derivatives.

    Formation of the Propanamide Moiety: The final step may include amidation reactions using suitable amines and acylating agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: Reduction reactions may target the carbonyl group in the chromenone core.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the chromenone and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: May be used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, chromenone derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The presence of the pyridinylmethyl group may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: Similar in structure to chromenones and known for their diverse biological activities.

    Flavonoids: Another class of compounds with a chromenone core, widely studied for their health benefits.

    Pyridine Derivatives: Compounds containing pyridine rings, known for their pharmacological properties.

Uniqueness

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(pyridin-3-ylmethyl)propanamide is unique due to the combination of the chromenone core, methoxy group, and pyridinylmethyl substituent, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

3-(7-methoxy-4-methyl-2-oxochromen-6-yl)-N-(pyridin-3-ylmethyl)propanamide

InChI

InChI=1S/C20H20N2O4/c1-13-8-20(24)26-18-10-17(25-2)15(9-16(13)18)5-6-19(23)22-12-14-4-3-7-21-11-14/h3-4,7-11H,5-6,12H2,1-2H3,(H,22,23)

InChI Key

HJJYJUJWCFDZQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NCC3=CN=CC=C3

Origin of Product

United States

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